2-Morpholino-5-nitroaniline
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Overview
Description
2-Morpholino-5-nitroaniline is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . It is characterized by the presence of a morpholine ring and a nitro group attached to an aniline structure. This compound is primarily used in proteomics research and has various applications in scientific studies .
Scientific Research Applications
2-Morpholino-5-nitroaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Morpholino-5-nitroaniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-(2,4-dinitrophenyl)morpholine with appropriate reagents . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Electrophiles such as halogens, acids, or alkylating agents under acidic or basic conditions.
Major Products:
Reduction: 2-Morpholino-5-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 2-Morpholino-5-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function . The morpholine ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
2-Morpholino-5-nitroaniline can be compared with other similar compounds, such as:
- 2-Morpholino-4-nitroaniline
- 2-Morpholino-3-nitroaniline
- 2-Morpholino-6-nitroaniline
These compounds share the morpholine and nitro functional groups but differ in the position of the nitro group on the aniline ring. The unique positioning of the nitro group in this compound may influence its reactivity and interaction with biological targets, making it distinct in its applications and effects .
Properties
IUPAC Name |
2-morpholin-4-yl-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONFCTPJGGZWCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389666 |
Source
|
Record name | 2-morpholino-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4031-79-2 |
Source
|
Record name | 2-morpholino-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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